REACTION_SMILES
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[Br-:10].[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH:8]=[O:9])[n:7]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[F:11][c:12]1[cH:13][cH:14][c:15]([Mg+:18])[cH:16][cH:17]1>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH:8]([OH:9])[c:15]2[cH:14][cH:13][c:12]([F:11])[cH:17][cH:16]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc([Mg+])cc1
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Name
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Type
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product
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Smiles
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OC(c1ccc(F)cc1)c1cccc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |